molecular formula C26H48O4 B14631935 Hexacos-13-enedioic acid CAS No. 53481-03-1

Hexacos-13-enedioic acid

Cat. No.: B14631935
CAS No.: 53481-03-1
M. Wt: 424.7 g/mol
InChI Key: POTHLHRXSYDFCF-UHFFFAOYSA-N
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Description

Hexacos-13-enedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H48O4 This compound is characterized by a double bond located at the 13th carbon atom in its 26-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacos-13-enedioic acid can be synthesized through the self-metathesis of monounsaturated fatty acids such as oleic acid, elaidic acid, and erucic acid. This process involves the use of ruthenium-based catalysts, such as Grubbs catalysts, under ultrasonic activation. The reaction typically takes place in solvents like dichloromethane (DCM) or 1-butanol, yielding a variety of products including n-alkenes and diacids with good yields (45–75%) and high selectivities (75–95%) .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, often employing large-scale metathesis reactions. The choice of solvent and catalyst, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity. The use of renewable resources, such as plant oils rich in monounsaturated fatty acids, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Hexacos-13-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to yield saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acid chlorides and alcohols or amines are used for esterification and amidation, respectively.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Esters, amides.

Scientific Research Applications

Hexacos-13-enedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexacos-13-enedioic acid and its derivatives involves interactions with cellular membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its carboxylic acid groups can interact with various enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Hexacos-13-enedioic acid can be compared with other long-chain dicarboxylic acids such as:

    1,18-Octadec-9-enedioic acid: A shorter chain analog with similar chemical properties but different physical characteristics.

    1,26-Hexacosanedioic acid: A fully saturated analog with no double bonds, resulting in different reactivity and applications.

Uniqueness: this compound’s unique feature is the presence of a double bond at the 13th carbon, which imparts distinct chemical reactivity and potential for functionalization compared to its saturated counterparts .

Properties

CAS No.

53481-03-1

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

hexacos-13-enedioic acid

InChI

InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30)

InChI Key

POTHLHRXSYDFCF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

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